molecular formula C27H45N3O4 B611087 SW43 CAS No. 1421931-15-8

SW43

Cat. No. B611087
M. Wt: 475.67
InChI Key: CJQNACPQMWELAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SW43 is a sigma-2 receptor selective ligand.

Scientific Research Applications

1. Cancer Research and Treatment

SW43, a sigma-2 receptor ligand, has shown promise in cancer research, particularly in the treatment of pancreatic and liver cancers. In a study by Hornick et al. (2010), SW43 was found to induce apoptosis in pancreatic cancer cells and enhance the effects of standard chemotherapy like gemcitabine, resulting in tumor volume stabilization with minimal toxicities (Hornick et al., 2010). Additionally, SW43-DOX, a conjugate of SW43 and the anticancer agent Doxorubicin, demonstrated high antitumoral effects and specific receptor affinity, suggesting its potential as a new targeted drug for liver malignancies (Ludwig et al., 2016).

2. Drug Delivery Systems

The research by Ludwig et al. (2016) also highlights the use of SW43 in drug delivery systems. Their study evaluated SW43-DOX for its receptor affinity and tumor internalization in vitro, indicating the potential of SW43-based compounds in targeted therapy and drug delivery for cancer treatment (Ludwig et al., 2016).

3. Understanding Cellular Mechanisms

SW43 compounds have been instrumental in understanding cellular mechanisms, such as apoptosis and lysosomal functions in cancer cells. In a study by Hornick et al. (2012), SW43 was found to induce lysosomal membrane permeabilization, a critical process in apoptosis, in pancreatic cancer cells (Hornick et al., 2012). This research provides valuable insights into the cellular pathways involved in cancer progression and potential therapeutic targets.

4. Enhancing Current Cancer Therapies

The conjugation of SW43 with other molecules to create compounds like SW43-DOX and SW IV-134 has shown potential in enhancing the efficacy of current cancer therapies. For example, SW IV-134, a conjugate of SW43 and a SMAC mimetic, demonstrated increased effectiveness in inducing tumor cell death in ovarian cancer, compared to SW43 alone (Garg et al., 2014).

properties

CAS RN

1421931-15-8

Product Name

SW43

Molecular Formula

C27H45N3O4

Molecular Weight

475.67

IUPAC Name

(2,5-Dimethoxy-phenyl)-carbamic acid 9-(10-amino-decyl)-9-aza-bicyclo[3.3.1]non-3-yl ester

InChI

InChI=1S/C27H45N3O4/c1-32-23-14-15-26(33-2)25(20-23)29-27(31)34-24-18-21-12-11-13-22(19-24)30(21)17-10-8-6-4-3-5-7-9-16-28/h14-15,20-22,24H,3-13,16-19,28H2,1-2H3,(H,29,31)

InChI Key

CJQNACPQMWELAS-UHFFFAOYSA-N

SMILES

O=C(OC1CC(N2CCCCCCCCCCN)CCCC2C1)NC3=CC(OC)=CC=C3OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SW43;  SW-43;  SW 43; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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